4-(2,2,2-Trifluoroethyl)aniline hydrochloride
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Overview
Description
4-(2,2,2-Trifluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3N•HCl and a molecular weight of 211.62 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis . The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)aniline hydrochloride typically involves the N-trifluoroethylation of anilines. One common method employs 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in the presence of an iron porphyrin catalyst . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding N-trifluoroethylated anilines in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available primary amines and secondary anilines as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Diazotization: The compound can undergo diazotization reactions, which are crucial for further functionalization.
Common Reagents and Conditions
Iron Porphyrin Catalyst: Used in N-trifluoroethylation reactions.
Trifluoroethylamine Hydrochloride: Acts as the fluorine source.
Diazotization Agents: Such as sodium nitrite, used in diazotization reactions.
Major Products Formed
The major products formed from these reactions include various N-trifluoroethylated anilines, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)aniline hydrochloride involves its ability to undergo N-trifluoroethylation reactions. The trifluoroethyl group can interact with various molecular targets, altering their chemical properties and biological activities . The specific molecular pathways involved depend on the context of its application, such as in drug development or proteomics research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2,2,2-Trifluoroethyl)aniline hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethylated anilines. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)5-6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBBKDRGDSUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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